An In-depth Technical Guide to the Physicochemical Properties of Ethyl 7-hydroxy-1H-indazole-5-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 7-hydroxy-1H-indazole-5-carboxylate
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Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery
The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] As a bioisostere of indole, indazole-containing compounds have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, and potent anti-cancer activities.[1][2] Ethyl 7-hydroxy-1H-indazole-5-carboxylate is a functionalized derivative of the indazole core, presenting multiple points for chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the core physicochemical properties of Ethyl 7-hydroxy-1H-indazole-5-carboxylate, offering both theoretical insights and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, evaluation, and application of novel indazole-based compounds.
Molecular Structure and Core Properties
The foundational attributes of Ethyl 7-hydroxy-1H-indazole-5-carboxylate are summarized below. These properties are fundamental to its chemical behavior and are the starting point for more in-depth characterization.
| Property | Value | Source |
| Chemical Structure | N/A | |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [3][4][5] |
| Molecular Weight | 206.20 g/mol | [3][4][5] |
| CAS Number | 1197944-13-0 | [3][4][5] |
Melting Point: A Key Indicator of Purity and Stability
The melting point of a crystalline solid is a critical physical property that provides insights into its purity and the strength of its crystal lattice. For a pure compound, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. Impurities tend to depress and broaden this range. The structure of Ethyl 7-hydroxy-1H-indazole-5-carboxylate, with its capacity for hydrogen bonding via the hydroxyl (-OH) and indazole N-H groups, suggests a relatively high melting point due to strong intermolecular forces.
Experimental Protocol for Melting Point Determination
This protocol outlines the capillary method for determining the melting point range of a solid organic compound.[1][6][7][8]
Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of Ethyl 7-hydroxy-1H-indazole-5-carboxylate, finely powdered
-
Spatula
-
Mortar and pestle (optional, for powdering the sample)
Procedure:
-
Sample Preparation: Place a small amount of the compound on a clean, dry surface. If necessary, use a mortar and pestle to grind the crystals into a fine powder.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down. Repeat this process until the packed sample is 2-3 mm high.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Preliminary Measurement: Heat the apparatus rapidly to get an approximate melting point range. This helps to save time in subsequent, more precise measurements.
-
Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary with the sample. Heat the apparatus slowly, at a rate of approximately 1-2°C per minute, as you approach the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
Replicate Measurements: Repeat the accurate measurement at least twice more with fresh samples to ensure the reproducibility of the results.
Data Presentation:
| Trial | Onset of Melting (°C) | Completion of Melting (°C) | Melting Range (°C) |
| 1 | |||
| 2 | |||
| 3 | |||
| Average |
Solubility Profile: Guiding Formulation and Biological Studies
The solubility of a compound in various solvents is a critical parameter that influences its suitability for different applications, from reaction conditions to formulation for biological assays. The "like dissolves like" principle is a useful guideline; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[9] Ethyl 7-hydroxy-1H-indazole-5-carboxylate possesses both polar (hydroxyl, ester, N-H) and non-polar (aromatic ring) regions, suggesting it will have varied solubility. The presence of acidic (phenolic -OH) and basic (indazole nitrogen) functionalities also implies that its solubility will be pH-dependent.
Experimental Protocol for Solubility Determination
This protocol provides a systematic approach to determining the solubility of an organic compound in a range of common laboratory solvents.[3][9][10][11]
Materials:
-
Test tubes and rack
-
Spatula
-
Graduated cylinders or pipettes
-
Sample of Ethyl 7-hydroxy-1H-indazole-5-carboxylate
-
Solvents: Water, Diethyl ether, 5% w/v Sodium Hydroxide (NaOH) solution, 5% w/v Sodium Bicarbonate (NaHCO₃) solution, 5% v/v Hydrochloric Acid (HCl) solution, Concentrated Sulfuric Acid (H₂SO₄).
Procedure:
-
Initial Solubility in Water: Place approximately 25 mg of the compound into a test tube. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition. Observe if the solid dissolves completely.
-
Solubility in Ether: In a separate test tube, repeat the process with 0.75 mL of diethyl ether.
-
Acid-Base Solubility Tests (if insoluble in water):
-
5% NaOH: To a fresh sample, add 0.75 mL of 5% NaOH solution. The dissolution in a basic solution would indicate an acidic functional group.
-
5% NaHCO₃: To a fresh sample, add 0.75 mL of 5% NaHCO₃ solution. Solubility in this weak base suggests a relatively strong acid, such as a carboxylic acid. The phenolic hydroxyl group in the target molecule is likely to be soluble in NaOH but may be less so in NaHCO₃.
-
5% HCl: To a fresh sample, add 0.75 mL of 5% HCl solution. Dissolution in an acidic solution indicates the presence of a basic functional group, such as an amine. The indazole ring system has basic nitrogens.
-
-
Solubility in Concentrated H₂SO₄: If the compound is insoluble in water, 5% NaOH, and 5% HCl, its solubility in cold, concentrated sulfuric acid can be tested. This test is indicative of compounds that are neutral but contain atoms with lone pairs of electrons (like oxygen or nitrogen) that can be protonated.
-
Classification: Based on the observations, classify the compound's solubility.
Data Presentation:
| Solvent | Observation (Soluble/Insoluble) | Inferred Functional Group Characteristics |
| Water | ||
| Diethyl Ether | ||
| 5% NaOH | ||
| 5% NaHCO₃ | ||
| 5% HCl | ||
| Conc. H₂SO₄ |
Acid Dissociation Constant (pKa): Quantifying Acidity and Basicity
The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in a solution. For a molecule like Ethyl 7-hydroxy-1H-indazole-5-carboxylate with both acidic (phenolic hydroxyl) and basic (indazole nitrogens) centers, determining the pKa values is crucial for understanding its ionization state at different pH values. This knowledge is vital for predicting its behavior in biological systems and for developing analytical methods like HPLC. Several methods can be employed to determine pKa, including potentiometric titration and UV-Vis spectrophotometry.[12][13] NMR spectroscopy can also be a powerful tool for pKa determination.[14][15]
Experimental Protocol for pKa Determination via Potentiometric Titration
This protocol describes the determination of pKa by titrating a solution of the compound with a strong acid or base and monitoring the pH.
Materials:
-
pH meter with a suitable electrode, calibrated with standard buffers
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Sample of Ethyl 7-hydroxy-1H-indazole-5-carboxylate
-
Standardized solutions of Hydrochloric Acid (e.g., 0.1 M) and Sodium Hydroxide (e.g., 0.1 M)
-
Co-solvent if the compound is not sufficiently water-soluble (e.g., methanol or DMSO) and deionized water.
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture).
-
Titration Setup: Place the beaker with the sample solution on the stir plate, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution.
-
Titration:
-
For the acidic pKa (phenolic -OH): Fill the burette with the standardized NaOH solution. Record the initial pH of the sample solution. Add the NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
For the basic pKa (indazole nitrogen): Fill the burette with the standardized HCl solution and repeat the titration process.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point (the point where half of the acidic or basic species has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.
-
Alternatively, a Gran plot or derivative plots can be used for a more accurate determination of the equivalence point.
-
Data Presentation:
| Titrant Volume (mL) | pH |
| 0.0 | |
| ... | |
| ... |
From the titration curve, the following pKa value(s) can be determined:
-
pKa (acidic):
-
pKa (basic):
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful analytical techniques for determining the structure of organic compounds.[2][16][17] ¹H NMR provides information about the number of different types of protons and their neighboring protons, while ¹³C NMR provides information about the carbon skeleton.
Expected ¹H NMR Features:
-
Signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the indazole ring.
-
A signal for the N-H proton of the indazole, which may be broad and its chemical shift can be concentration and solvent dependent.
-
A signal for the phenolic O-H proton, also potentially broad.
-
A quartet and a triplet corresponding to the ethyl group of the ester.
Expected ¹³C NMR Features:
-
Signals in the aromatic region for the carbons of the indazole ring.
-
A signal for the carbonyl carbon of the ester (typically around 160-170 ppm).
-
Signals for the carbons of the ethyl group.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Sample of Ethyl 7-hydroxy-1H-indazole-5-carboxylate
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the solid is completely dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. This typically involves a short pulse sequence and data acquisition. Subsequently, acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm).
-
Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H NMR), and splitting patterns (multiplicity) to assign the signals to the respective nuclei in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[18][19][20][21]
Expected FTIR Absorption Bands:
-
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group and the N-H stretching of the indazole.
-
Aromatic C-H stretching bands around 3000-3100 cm⁻¹.
-
Aliphatic C-H stretching bands from the ethyl group around 2850-2960 cm⁻¹.
-
A strong absorption band around 1700-1730 cm⁻¹ due to the C=O stretching of the ester.
-
C=C and C=N stretching vibrations from the aromatic ring system in the 1450-1600 cm⁻¹ region.
-
C-O stretching bands for the ester and the hydroxyl group in the 1000-1300 cm⁻¹ region.
Materials:
-
FTIR spectrometer
-
Sample holder (e.g., KBr pellet press, ATR accessory)
-
Potassium Bromide (KBr), IR grade (for pellet method)
-
Sample of Ethyl 7-hydroxy-1H-indazole-5-carboxylate
Procedure (using KBr pellet method):
-
Sample Preparation: Grind a small amount (1-2 mg) of the compound with about 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet with the sample in the spectrometer and acquire the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[22][23][24][25] It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectrum Features:
-
The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (206.20 g/mol ).
-
Fragment ions resulting from the loss of specific groups, such as the ethoxy group (-OCH₂CH₃) from the ester, or the loss of CO.
Materials:
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI source)
-
Solvent for sample dissolution (e.g., methanol, acetonitrile)
-
Sample of Ethyl 7-hydroxy-1H-indazole-5-carboxylate
Procedure (using ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent.[26] Further dilute this solution as needed for the instrument.
-
Instrument Setup: The mass spectrometer is calibrated using a standard compound. The ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) are optimized for the analyte.
-
Sample Infusion: The sample solution is introduced into the ESI source, typically via direct infusion with a syringe pump or through an LC system.
-
Data Acquisition: The mass spectrum is acquired over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Ethyl 7-hydroxy-1H-indazole-5-carboxylate is not widely available, general precautions for handling similar chemical compounds should be followed.[27][28][29][30][31]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Visualizations
Workflow for Physicochemical Characterization
Caption: Workflow for the comprehensive physicochemical characterization of the compound.
Decision Tree for Solubility Testing
Caption: Decision tree for the systematic determination of compound solubility.
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Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). Journal of Visualized Experiments. Retrieved from [https://www.jove.com/v/102 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)
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Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023, October 16). The University of East Anglia. Retrieved from [Link]
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Mass Spectrometry. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
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Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
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